[[2-Oxo-2-(piperidin-1-ylamino)ethyl](phenyl)-amino]acetic acid
Description
[2-Oxo-2-(piperidin-1-ylamino)ethyl-amino]acetic acid is a synthetic compound featuring a central 2-oxoethyl scaffold linked to a piperidin-1-ylamino group and a phenyl-substituted aminoacetic acid moiety. Its molecular formula is C₁₅H₂₀N₄O₃, with a monoisotopic mass of 304.1536 g/mol. This compound is of interest in medicinal chemistry for its structural versatility, particularly in targeting enzymes or receptors requiring both aromatic and amine interactions .
Properties
IUPAC Name |
2-(N-[2-oxo-2-(piperidin-1-ylamino)ethyl]anilino)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3/c19-14(16-18-9-5-2-6-10-18)11-17(12-15(20)21)13-7-3-1-4-8-13/h1,3-4,7-8H,2,5-6,9-12H2,(H,16,19)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGTBEGOACMPMQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)NC(=O)CN(CC(=O)O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701201066 | |
| Record name | Glycine, N-[2-oxo-2-(1-piperidinylamino)ethyl]-N-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701201066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1142204-96-3 | |
| Record name | Glycine, N-[2-oxo-2-(1-piperidinylamino)ethyl]-N-phenyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1142204-96-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycine, N-[2-oxo-2-(1-piperidinylamino)ethyl]-N-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701201066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-Oxo-2-(piperidin-1-ylamino)ethyl-amino]acetic acid involves the reaction of piperidine with phenylglycine under controlled conditions. The reaction typically requires a solvent such as methanol or ethanol and a catalyst like methanesulfonic acid . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to optimize yield and purity. The reaction conditions are carefully monitored to maintain consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
[2-Oxo-2-(piperidin-1-ylamino)ethyl-amino]acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine or phenyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or sodium cyanide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
[2-Oxo-2-(piperidin-1-ylamino)ethyl-amino]acetic acid is widely used in scientific research, particularly in the fields of:
Chemistry: As a reagent in organic synthesis and reaction mechanism studies.
Biology: In proteomics research to study protein interactions and functions.
Industry: Used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of [2-Oxo-2-(piperidin-1-ylamino)ethyl-amino]acetic acid involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their structure and function. This interaction can affect various biochemical pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
| Compound Name | Molecular Formula | Key Structural Features | Molecular Weight (g/mol) | Notable Properties | Biological Activity/Applications | References |
|---|---|---|---|---|---|---|
| [2-Oxo-2-(piperidin-1-ylamino)ethyl-amino]acetic acid (Target) | C₁₅H₂₀N₄O₃ | Piperidine ring, phenyl-amino linkage, acetic acid moiety | 304.15 | Moderate lipophilicity, hydrogen bonding via NH and COOH groups | Potential enzyme inhibition (e.g., AP-M inhibitors) | |
| 2-({2-oxo-2-[4-(pyrimidin-2-yl)piperazin-1-yl]ethyl}(phenyl)amino)acetic acid | C₁₈H₂₁N₅O₃ | Pyrimidinyl-piperazine instead of piperidine | 363.40 | Higher nitrogen content, increased polarity | SHP2/PTP inhibition (e.g., Lib-1 derivatives) | |
| 2-({[2-oxo-2-(piperidin-1-yl)ethyl]carbamoyl}amino)acetic acid | C₁₀H₁₇N₃O₄ | Carbamoyl linker between piperidine and acetic acid | 243.26 | Enhanced hydrogen bonding potential, lower steric bulk | Not reported; potential prodrug candidate | |
| [(2-oxo-2-piperidin-1-ylethyl)thio]acetic acid | C₉H₁₅NO₃S | Thioether linkage replacing amino group | 217.29 | Higher lipophilicity, reduced metabolic stability | Not reported; possible thiol-mediated reactivity | |
| 2-{2-[2-(2-Oxopiperidin-1-yl)acetamido]phenoxy}acetic acid (Compound 9) | C₁₅H₁₈N₂O₅ | Phenoxy-acetamido linker, piperidinone ring | 306.32 | Improved π-π interactions, moderate solubility | AP-M inhibitor (IC₅₀ ~ 0.5 μM) | |
| Erdosteine ethyl ester impurity | C₁₁H₁₇NO₅S₂ | Sulfur-containing thiophenyl group, ester linkage | 319.39 | Hydrolytically unstable, polar | Byproduct in drug synthesis | |
| Lib-1 (2-oxo-2-((4-(2-phenyl-2-sulfoacetamido)phenyl)amino)acetic acid) | C₁₈H₁₇N₃O₇S | Sulfonic acid group, phenyl-sulfoacetamido linkage | 419.41 | High water solubility, acidic | Protein tyrosine phosphatase (PTP) inhibition |
Key Insights from Structural Comparisons
Piperidine vs. The carbamoyl variant (C₁₀H₁₇N₃O₄) retains the piperidine core but introduces a urea-like linker, which may improve solubility but reduce membrane permeability .
Linker Group Effects The thioether analog (C₉H₁₅NO₃S) exhibits higher lipophilicity (logP ~1.5) compared to the target compound (logP ~0.8), favoring passive diffusion but risking oxidative metabolism . Phenoxy-acetamido derivatives (e.g., Compound 9) demonstrate strong aromatic interactions, correlating with enhanced inhibitory activity against aminopeptidases (AP-M) .
Functional Group Contributions
Biological Activity
Overview
[2-Oxo-2-(piperidin-1-ylamino)ethyl-amino]acetic acid, also known as a piperidine derivative, has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This compound's unique structure combines a piperidine ring with amino acid characteristics, making it a candidate for various therapeutic applications.
- Molecular Formula : C₁₅H₂₁N₃O₃
- Molecular Weight : 291.35 g/mol
- CAS Number : 1142204-96-3
The biological activity of [2-Oxo-2-(piperidin-1-ylamino)ethyl-amino]acetic acid is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound modulates the activity of these targets, leading to various biological effects such as apoptosis in cancer cells and potential anti-inflammatory properties.
Anticancer Properties
Research has demonstrated that compounds similar to [2-Oxo-2-(piperidin-1-ylamino)ethyl-amino]acetic acid exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity : In studies involving piperidone derivatives, significant cytotoxic effects were observed in breast, pancreatic, leukemia, lymphoma, and colon cancer cell lines at low micromolar concentrations .
- Mechanism : The mechanism of action includes the induction of reactive oxygen species (ROS), mitochondrial depolarization, and activation of caspases, leading to apoptosis .
Other Biological Activities
Beyond anticancer effects, related piperidine compounds have shown:
- Antibacterial Activity : Some derivatives exhibit antibacterial properties against a range of pathogens.
- Anti-inflammatory Effects : These compounds may modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases .
Case Studies and Research Findings
Comparative Analysis with Similar Compounds
The biological activity of [2-Oxo-2-(piperidin-1-ylamino)ethyl-amino]acetic acid can be compared with other structurally similar compounds:
| Compound Type | Activity | Notes |
|---|---|---|
| Indole Derivatives | Anticancer | Share similar pathways in inducing apoptosis. |
| Pyridine Derivatives | Antibacterial | Exhibit varying degrees of antibacterial activity. |
| Phenylacetic Acid Derivatives | Cytotoxic | Similar mechanisms involving proteasome inhibition. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for [2-Oxo-2-(piperidin-1-ylamino)ethyl-amino]acetic acid, and how can reaction yields be improved?
- Methodological Answer : The synthesis of structurally similar 2-oxo-piperidinyl acetic acid derivatives often involves coupling reactions between piperidine derivatives and activated carbonyl intermediates. For example, in the synthesis of 2-oxo-2-[4-(trifluoromethyl)piperidin-1-yl]acetic acid, ethyl 2-chloro-2-oxoacetate was reacted with a substituted piperidine in dichloromethane at 0°C, followed by stirring at room temperature for 16 hours . To improve yields, consider optimizing stoichiometric ratios (e.g., 1:1.2 molar ratio of piperidine to carbonyl reagent), using bases like triethylamine to neutralize HCl byproducts, and employing low-polarity solvents to minimize side reactions.
Q. How can researchers characterize the purity and structural identity of this compound?
- Methodological Answer : Use a combination of high-performance liquid chromatography (HPLC) with UV detection (λ = 210–254 nm) to assess purity. For structural confirmation, employ nuclear magnetic resonance (NMR) spectroscopy:
- 1H NMR : Identify peaks corresponding to the piperidine ring (δ 1.5–3.0 ppm for CH₂ groups) and phenyl protons (δ 7.2–7.5 ppm).
- 13C NMR : Confirm the carbonyl (C=O) signals at δ 165–175 ppm and the acetic acid moiety (δ 40–50 ppm for CH₂ and δ 170–180 ppm for COOH) . Mass spectrometry (ESI-MS) can validate the molecular ion peak (e.g., m/z 225.17 for C₈H₁₀F₃NO₃) .
Q. What are the key stability considerations for this compound under varying storage conditions?
- Methodological Answer : Stability studies should include:
- Thermal stability : Use thermogravimetric analysis (TGA) to assess decomposition temperatures.
- Hydrolytic sensitivity : Test pH-dependent degradation in buffered solutions (pH 1–13) at 25°C and 40°C, monitoring via HPLC.
- Light sensitivity : Conduct accelerated photodegradation studies using UV lamps (λ = 320–400 nm) . For long-term storage, maintain the compound in anhydrous conditions at −20°C in amber vials.
Advanced Research Questions
Q. How can computational modeling predict the reactivity of [2-Oxo-2-(piperidin-1-ylamino)ethyl-amino]acetic acid in nucleophilic substitution reactions?
- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and identify electrophilic sites (e.g., the carbonyl carbon). Compare activation energies for reactions with amines or thiols. Molecular docking (AutoDock Vina) can simulate interactions with biological targets, such as enzymes containing nucleophilic residues (e.g., cysteine proteases) . Validate predictions experimentally by tracking reaction kinetics via stopped-flow spectroscopy.
Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?
- Methodological Answer : Discrepancies may arise from pharmacokinetic factors (e.g., poor bioavailability). Address this by:
- Metabolic stability assays : Use liver microsomes to assess cytochrome P450-mediated degradation.
- Formulation optimization : Encapsulate the compound in PEGylated liposomes to enhance solubility and circulation time .
- Tissue distribution studies : Radiolabel the compound (e.g., with ¹⁴C) and quantify accumulation in target organs via scintillation counting .
Q. How can impurity profiling be systematically conducted for this compound during scale-up synthesis?
- Methodological Answer : Employ LC-MS/MS to detect and quantify by-products. Key impurities may include:
- Unreacted intermediates : Monitor residual piperidine derivatives using ion-pair chromatography.
- Dimerization products : Identify dimers via high-resolution MS (e.g., Q-TOF) and isolate them using preparative HPLC . For structural elucidation, compare impurity spectra with reference standards like MM0464.19 (a related piperazin-1-yl acetic acid impurity) .
Q. What experimental designs evaluate the compound’s potential as a chelating agent for metal ions in diagnostic imaging?
- Methodological Answer : Test metal-binding affinity using UV-Vis titration with transition metals (e.g., Gd³⁺, Fe³⁺). Calculate stability constants (log K) via Job’s plot analysis. For in vivo imaging applications, conjugate the compound with near-infrared dyes (e.g., IR-780) and assess tumor-targeting efficiency in murine models using fluorescence imaging .
Data Contradiction Analysis
Q. How should researchers address conflicting NMR data between synthetic batches?
- Methodological Answer : Discrepancies in NMR signals (e.g., shifted piperidine peaks) may stem from residual solvents or tautomeric forms.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
